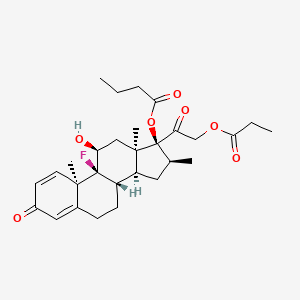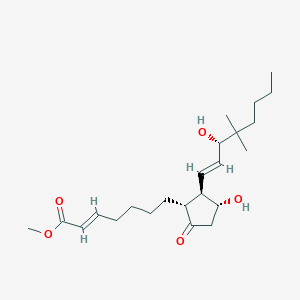
Cergem
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cergem, also known as gemeprost, is a synthetic prostaglandin E1 (PGE1) analog. It is primarily used for cervical dilation and, in combination with mifepristone, for the termination of pregnancy. This compound is available in the form of vaginal suppositories and is known for its potent uterine contraction-stimulating properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cergem involves the modification of the prostaglandin E1 structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and isomerization processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in maintaining consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
Cergem undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its activity.
Substitution: Substitution reactions can occur at the ester groups, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted analogs with modified ester groups .
Wissenschaftliche Forschungsanwendungen
Cergem has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying prostaglandin analogs and their reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Primarily used for cervical dilation and pregnancy termination. It is also studied for its potential in treating other gynecological conditions.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control
Wirkmechanismus
Cergem exerts its effects by binding to prostaglandin E2 and E3 receptors as an agonist. This binding stimulates myometrial contractions and causes cervical ripening and relaxation. The molecular targets include the prostaglandin E2 receptor EP3 and EP2 subtypes, which mediate the contraction and dilation effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Misoprostol: Another prostaglandin analog used for similar indications.
Dinoprostone: A naturally occurring prostaglandin E2 used for cervical ripening and labor induction.
Sulprostone: A synthetic prostaglandin E2 analog with similar uterotonic properties
Uniqueness of Cergem
This compound is unique due to its specific structural modifications, which enhance its stability and potency compared to other prostaglandin analogs. Its ability to be used in combination with mifepristone for effective pregnancy termination also sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C23H38O5 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
methyl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-2-enoate |
InChI |
InChI=1S/C23H38O5/c1-5-6-15-23(2,3)21(26)14-13-18-17(19(24)16-20(18)25)11-9-7-8-10-12-22(27)28-4/h10,12-14,17-18,20-21,25-26H,5-9,11,15-16H2,1-4H3/b12-10+,14-13+/t17-,18-,20-,21+/m1/s1 |
InChI-Schlüssel |
KYBOHGVERHWSSV-WUZYGKFZSA-N |
Isomerische SMILES |
CCCCC(C)(C)[C@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)OC)O)O |
Kanonische SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCC=CC(=O)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (E)-octadec-9-enoate](/img/structure/B10828570.png)

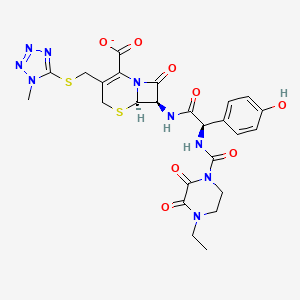
![2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B10828582.png)

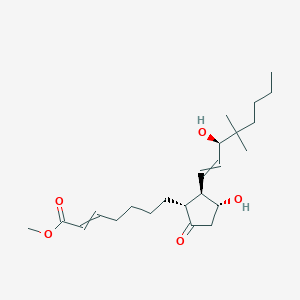
![(2R,6R)-6-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10828596.png)
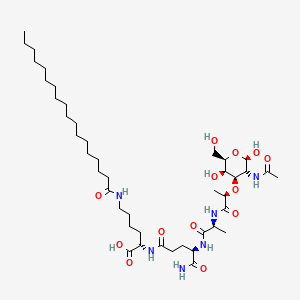
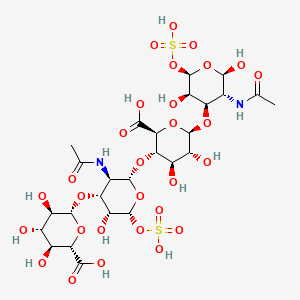
![(2R,3S,4S,5R,6R)-6-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-6-carboxylato-3,5-dihydroxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B10828603.png)
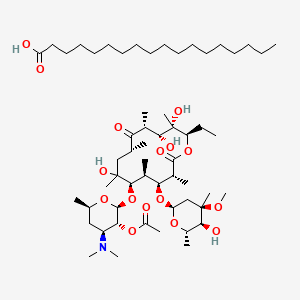
![[(10R,11S,13S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B10828621.png)

